molecular formula C15H15BrN4O2 B10927183 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10927183
M. Wt: 363.21 g/mol
InChI Key: SFQUCQNMWDFTMG-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring, a chromene moiety, and a cyanide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include hydrazine, bromine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

2-amino-4-(4-bromo-2-ethylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C15H15BrN4O2/c1-2-20-14(9(16)7-19-20)12-8(6-17)15(18)22-11-5-3-4-10(21)13(11)12/h7,12H,2-5,18H2,1H3

InChI Key

SFQUCQNMWDFTMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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